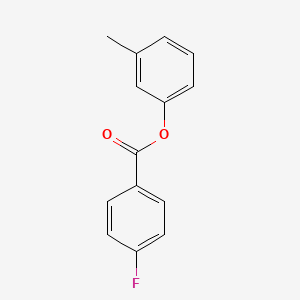
3,3'-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) is a complex organic compound characterized by its unique structure, which includes brominated phenylene groups and morpholinopropan-2-ol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) typically involves multiple steps, starting with the bromination of phenylene compounds. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination at the desired positions.
Following bromination, the phenylene compounds undergo etherification with propane-2,2-diyl groups This step involves the use of strong bases and appropriate solvents to facilitate the formation of ether bonds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the removal of bromine atoms or reduction of other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dehalogenated derivatives. Substitution reactions can produce a variety of functionalized compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of advanced polymers, coatings, or other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene groups and morpholinopropan-2-ol moieties may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
- 4,4’-Isopropylidenebis(2,6-dibromophenoxy)ethanol
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)propane-1,2-diol
Uniqueness
3,3’-((Propane-2,2-diylbis(2,6-dibromo-4,1-phenylene))bis(oxy))bis(1-morpholinopropan-2-ol) is unique due to its specific combination of brominated phenylene groups and morpholinopropan-2-ol moieties. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C29H38Br4N2O6 |
|---|---|
Peso molecular |
830.2 g/mol |
Nombre IUPAC |
1-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-2-yl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C29H38Br4N2O6/c1-29(2,19-11-23(30)27(24(31)12-19)40-17-21(36)15-34-3-7-38-8-4-34)20-13-25(32)28(26(33)14-20)41-18-22(37)16-35-5-9-39-10-6-35/h11-14,21-22,36-37H,3-10,15-18H2,1-2H3 |
Clave InChI |
INRRBCBUMMJGOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CN2CCOCC2)O)Br)C3=CC(=C(C(=C3)Br)OCC(CN4CCOCC4)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)



![1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
![3-Methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanohydrazide](/img/structure/B11704636.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}acetamide](/img/structure/B11704641.png)

![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)

![2-Chlorobenzene-1,4-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11704659.png)
